N-Chlorobetainyl chloride
Overview
Description
N-Chlorobetainyl chloride (N-CBCl) is an organochloride compound that is widely used in scientific research and in a variety of industrial applications. It is a colorless liquid that is soluble in both organic and aqueous solvents. N-CBCl is a versatile reagent that has been used in a variety of organic synthesis reactions, as well as in the synthesis of a range of pharmaceuticals and other compounds. It is also used as a catalyst in a variety of industrial processes.
Scientific Research Applications
Ion-Enhanced Interfacial Chemistry on Aqueous Aerosols : Research demonstrates the importance of ion-enhanced interactions with gases at aqueous interfaces in the chemistry of concentrated inorganic salt solutions. This has implications for understanding atmospheric chemistry and environmental processes (Knipping et al., 2000).
Electrochlorination on Boron-Doped Diamond Anodes : Studies on electrochlorination, particularly in water treatment, have shown the importance of understanding the release and role of various chlorine volatile species. This research contributes to improving water treatment technologies (Mostafa et al., 2018).
Chlorinated Aromatic Compounds in AOPs : Investigations into the role of chloride ions in advanced oxidation processes have revealed the formation of chlorinated aromatic compounds, highlighting the need to understand chlorine's interaction with organic compounds in wastewater treatment (Yuan et al., 2011).
Biogeochemistry of Chlorine in Ecosystems : Studies have explored the cycling of chlorine, particularly chloride ions, in forest ecosystems. This research is significant for understanding environmental chlorine dynamics and its role in ecosystem health (Lovett et al., 2005).
Chloride Retention and Release in Soil : Research has challenged the assumption that chloride is conservative in soils. Studies show that chloride can be retained and released in soils, which is important for understanding soil chemistry and groundwater tracing (Bastviken et al., 2006).
SO2 and NO Removal Using Chlorine Dioxide : Studies on the simultaneous removal of sulfur dioxide and nitrogen oxides from flue gas using chlorine dioxide highlight the role of chlorine-based compounds in industrial gas treatment processes (Jin et al., 2006).
Chlorine Isotope Analysis in Geological Studies : The precision of chlorine stable isotope analysis has been improved, facilitating its use in geological and hydrological studies, crucial for understanding environmental processes and history (Long et al., 1993).
Critical Care and Chloride in Illness : The role of chloride in critical illness, particularly in intensive care unit patients, has been studied, emphasizing the clinical significance of understanding chloride balance in medical settings (Yunos et al., 2010).
Electrolysis and Chlorate Formation : Investigations into the formation of chlorate and perchlorate during electrolysis highlight the need for controlled use of electrodes in water treatment to avoid harmful byproduct formation (Jung et al., 2010).
properties
IUPAC Name |
(2-chloro-2-oxoethyl)-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClNO.ClH/c1-7(2,3)4-5(6)8;/h4H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGZDDHBCPLZEB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Chlorobetainyl chloride | |
CAS RN |
53684-57-4 | |
Record name | N-Chlorobetainyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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